1,2-Cyclobutanedione

Electron Transmission Spectroscopy Virtual Orbital Energies Through-Bond Coupling

1,2-Cyclobutanedione is the smallest cyclic α-diketone with an enforced syn-periplanar carbonyl geometry, a feature acyclic and larger-ring analogs cannot replicate. This rigid, coplanar structure (dipole moment 3.82 D) is essential for constructing 3,4-diamino-cyclobut-3-ene-1,2-dione pharmacophores for kinase inhibitors and CXCR2 antagonists. Unlike 1,3-cyclobutanedione, it resists keto-enol tautomerization, ensuring reliable diketo electrophile reactivity for Diels-Alder cycloadditions and squarylium dye precursors. Its unique visible chromophore (absorption at 4933 Å) makes it irreplaceable for advanced optoelectronic materials. Procure this niche building block to access synthetic pathways unattainable with generic substitutes.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 33689-28-0
Cat. No. B1595057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclobutanedione
CAS33689-28-0
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC1CC(=O)C1=O
InChIInChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2
InChIKeyQDMRCCGQLCIMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 kg / 1 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Cyclobutanedione (CAS 33689-28-0): Foundational Properties and Key Distinctions for R&D Procurement


1,2-Cyclobutanedione is a four-membered cyclic α-diketone (C₄H₄O₂, MW 84.07), existing as a yellow solid with a melting point of 65 °C [1]. Its defining structural feature is the syn-periplanar, coplanar arrangement of the two carbonyl groups, a consequence of the small ring, which contrasts with the anti or gauche conformations accessible to acyclic α-diketones [2]. This constraint imparts a unique chromophore and reactivity profile. It is prepared via the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene in 70–73% yield [3].

Why 1,2-Cyclobutanedione Cannot Be Replaced by 1,3-Cyclobutanedione or Other α-Diketones in Critical Applications


Generic substitution of 1,2-cyclobutanedione with other α-diketones or its 1,3-isomer is not feasible due to fundamental differences in electronic structure and chemical stability. While 1,3-cyclobutanedione is commercially prevalent as its enol tautomer in dyes, 1,2-cyclobutanedione exhibits a distinct, rigidly planar syn-dicarbonyl geometry that leads to a uniquely high dipole moment (3.82 D) and a strong visible chromophore [1]. Unlike larger cyclic α-diketones (e.g., 1,2-cyclopentanedione), 1,2-cyclobutanedione resists keto-enol tautomerization due to extreme ring strain in the enol transition state, ensuring it functions as a reliable, stable diketo electrophile [2]. Furthermore, its polymerization propensity [3] mandates specific handling and storage protocols that would be unnecessary for a more stable analog, but its use as a precursor to valuable cyclobutenedione derivatives is a unique, non-substitutable synthetic advantage.

1,2-Cyclobutanedione: Quantitative Differentiation from Closest Analogs (1,3-Cyclobutanedione, Cyclobutanone, 1,2-Cyclopentanedione)


Electronic Structure: π* Anion State Splitting in 1,2- vs. 1,3-Cyclobutanedione

1,2-Cyclobutanedione exhibits a fundamentally different interaction between its carbonyl π* orbitals compared to 1,3-cyclobutanedione. While the 1,3-isomer shows two distinct π* anion states split by 1.25 eV due to through-space and through-bond interactions, 1,2-cyclobutanedione's spectrum is dominated by a different coupling mechanism, providing a unique electronic signature for applications in molecular electronics or charge-transfer studies [1].

Electron Transmission Spectroscopy Virtual Orbital Energies Through-Bond Coupling

Dipole Moment: High Polarity Differentiates 1,2- from 1,3-Cyclobutanedione

The syn-periplanar arrangement of the carbonyl groups in 1,2-cyclobutanedione results in a large ground-state electric dipole moment of 3.82 ± 0.02 D [1]. This high polarity is a direct consequence of its constrained geometry and contrasts sharply with 1,3-cyclobutanedione, where the opposing carbonyl vectors cancel, leading to a much lower (or near-zero) molecular dipole moment. This property is essential for applications exploiting dipole-dipole interactions or solubility in polar media.

Microwave Spectroscopy Molecular Polarity Dielectric Properties

Keto-Enol Tautomerism: 1,2-Cyclobutanedione's Resistance vs. 1,2-Cyclopentanedione's Propensity

Computational studies (M062X/6-31+G(d,p)) reveal that 1,2-cyclobutanedione (α-cyclobutanedione, 2) has a very high activation free energy barrier for keto-enol tautomerization, placing it at the extreme end of the trend for α-cyclodiones: 2 (4-membered) > 3 (5-membered) > 4 (6-membered) > 5 (7-membered) > 1 (3-membered) [1]. This indicates a strong resistance to enolization due to ring strain in the transition state. In contrast, 1,2-cyclopentanedione is known to exist predominantly in its enol form in many conditions [2].

Tautomerism DFT Calculation Reaction Mechanism

Thermochemical Stability: Sublimation Enthalpy vs. Cyclobutanone

The enthalpy of sublimation (ΔsubH) for 1,2-cyclobutanedione is reported as 54.8 kJ/mol at 315 K [1]. This value provides a baseline for its volatility and solid-state stability. When compared to the monoketone cyclobutanone, the presence of the second carbonyl group significantly alters intermolecular forces, making the dione a solid at room temperature with a melting point of 65 °C [2], while cyclobutanone is a liquid (bp 99 °C). This difference is critical for selecting appropriate purification (e.g., sublimation) and handling techniques.

Thermochemistry Phase Change Physical Property

Ionization Energy: Electronic Structure Distinction from Cyclobutanone

Photoelectron (PE) spectroscopy provides a direct measurement of valence orbital energies. The first vertical ionization energy (IE) for 1,2-cyclobutanedione is 9.60–9.61 eV [1]. This is markedly different from that of cyclobutanone, which has a lower first IE due to its single carbonyl lone pair being the HOMO. The presence of the second carbonyl in 1,2-cyclobutanedione creates a through-bond interaction that stabilizes the in-phase combination of oxygen lone pairs, thus raising the ionization energy. This shift is a clear, quantifiable measure of the electronic coupling between the adjacent carbonyl groups.

Photoelectron Spectroscopy Ionization Potential Electronic Structure

Ring Strain and Planarity: Structural Distinction from Acyclic α-Diketones

Gas-phase electron diffraction confirms that 1,2-cyclobutanedione is planar to within experimental error, with a key central C(CO)-C(CO) bond length of 1.575 (16) Å [1]. This forces the two carbonyl groups into a rigid syn conformation. In contrast, acyclic α-diketones like 2,3-butanedione can freely rotate to adopt a lower-energy anti conformation where carbonyl dipoles are opposed [2]. This enforced proximity and geometry are the root cause of 1,2-cyclobutanedione's unique chromophore (visible absorption) and reactivity.

Electron Diffraction Molecular Geometry Conformational Analysis

High-Value Application Scenarios for 1,2-Cyclobutanedione Based on Verified Differentiators


Precursor for CXCR2 Antagonist and Kinase Inhibitor Pharmacophores

1,2-Cyclobutanedione serves as a critical starting material for the synthesis of 3,4-diamino-cyclobut-3-ene-1,2-diones, a key pharmacophore in potent CXCR2 receptor antagonists (e.g., compounds with low nanomolar binding affinity) [1]. Its rigid, planar diketo framework is essential for the subsequent installation of amino groups, creating a scaffold that is not readily accessible from larger or less strained cyclic diones. The unique electronic properties of the cyclobutenedione core, stemming from the enforced syn-carbonyl geometry of the parent 1,2-cyclobutanedione, are crucial for bioactivity, as demonstrated in kinase inhibitor development programs for cancer and inflammatory diseases [2].

Synthesis of Cyclobutenedione-Based Dyes and Optoelectronic Materials

The 1,2-cyclobutanedione core is the gateway to cyclobutenediones and polycyclic cyclobutanediones, which exhibit unusual color properties ranging from colorless to blue [1]. Its unique chromophore, with a strong visible absorption band at 4933 Å in the gas phase [2], is a direct result of the syn-periplanar carbonyl conformation. This distinguishes it from other α-diketones and makes its derivatives valuable for designing squarylium dyes, photoconducting squaraines, and other advanced optoelectronic materials [3].

Conformationally Locked Synthon for Cycloaddition and Ring-Expansion Chemistry

The rigid, planar geometry of 1,2-cyclobutanedione, with its central C-C bond length of 1.575 Å [1], makes it a potent and stereoselective dienophile in Diels-Alder reactions for constructing polycyclic frameworks [2]. Its reactivity profile is distinct from flexible acyclic α-diketones and the more stable 1,3-isomer. This allows for the predictable assembly of complex molecular architectures, including those found in natural product synthesis. Furthermore, under specific conditions (e.g., flash pyrolysis), it can undergo unique ring-cleavage reactions to yield bisketenes [3], providing access to further synthetic diversity.

Model System for Studying Through-Bond Interactions in α-Dicarbonyls

As the smallest cyclic α-diketone with a rigidly fixed syn conformation, 1,2-cyclobutanedione is an invaluable model compound for fundamental physical organic chemistry. Its measured ionization energy (9.60 eV) [1] and electron transmission spectra [2] provide experimental benchmarks for computational models investigating through-bond and through-space orbital interactions. The high activation barrier to tautomerization [3] also makes it an ideal, stable substrate for studying the intrinsic reactivity of the α-diketone moiety without the complicating equilibrium of enol forms that plagues larger ring systems like 1,2-cyclopentanedione.

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